3-Allyloxyphenylboronic acid

Intramolecular Allylation Hydrazone-Palladium Catalysis Allylphenol Synthesis

3-Allyloxyphenylboronic acid (CAS 222840-95-1) uniquely enables direct intramolecular allylation via a hydrazone-Pd one-molecular reaction at RT-inaccessible with simple arylboronic acids. • ATRA with CF₃I: 61% yield, B-C bond intact for subsequent Suzuki-Miyaura. • Oxygen chelation may enhance atropselective biaryl coupling. • Supplied ≥98% pure; global shipping.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 222840-95-1
Cat. No. B1288623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyloxyphenylboronic acid
CAS222840-95-1
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCC=C)(O)O
InChIInChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2
InChIKeyYUJCSDZSQSVVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyloxyphenylboronic Acid: Comparative Baseline


3-Allyloxyphenylboronic acid is a meta-substituted arylboronic acid bearing an allyloxy (-O-CH₂-CH=CH₂) functional group, with the molecular formula C₉H₁₁BO₃ and molecular weight of 177.99 g/mol . As a boronic acid derivative, it participates in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, but its defining structural feature is the presence of both an allyloxy (allylic ether) moiety and a boronic acid group on the same phenyl ring . This dual functionality distinguishes it from simpler arylboronic acids such as phenylboronic acid or 3-methoxyphenylboronic acid, which lack the allylic ether component, and also differentiates it from its positional isomers (2-allyloxyphenylboronic acid, CAS 151414-76-5; 4-allyloxyphenylboronic acid, CAS 1117776-68-7) where the allyloxy group occupies ortho or para positions respectively [1].

Dual Allyloxy–Boronic Acid: Enables intramolecular allylation inaccessible to simpler arylboronic acids.
Meta‑Substitution Pattern: Positions allyloxy group for distinct regiochemical control vs. ortho/para isomers.
ATRA‑Compatible Alkene: Allyloxy group serves as alkene acceptor while retaining boronic acid functionality.

3-Allyloxyphenylboronic Acid: Why Substitution Fails


Generic substitution of 3-allyloxyphenylboronic acid with simpler arylboronic acids (e.g., phenylboronic acid) or methoxy-substituted analogs fails because the allyloxy group is not merely a passive substituent—it is a reactive participant in intramolecular transformations. Sakamoto and colleagues demonstrated that allyloxyphenylboronic acid derivatives bearing both an allylic aryl ether moiety and an arylboronic acid moiety undergo a unique hydrazone-palladium catalyzed one-molecular reaction to yield allylphenol derivatives [1]. This reactivity cannot be replicated by phenylboronic acid, which lacks the allyloxy group, nor by methoxy-substituted analogs, where the saturated methoxy group cannot engage in allylic rearrangement chemistry. Furthermore, positional isomer substitution (e.g., 4-allyloxy over 3-allyloxy) alters the spatial relationship between the boronic acid and allyloxy groups, potentially affecting chelation behavior and regioselectivity outcomes in catalytic cycles [2]. Procurement decisions must therefore be guided by the specific meta-allyloxy substitution pattern, not merely the presence of a boronic acid functional group.

Phenylboronic acid
Lacks the allyloxy group; cannot participate in intramolecular allylation or ATRA pathways.
3‑Methoxyphenylboronic acid
Methoxy group is saturated and cannot undergo allylic activation; allylphenol formation not possible.
4‑Allyloxyphenylboronic acid
Para‑allyloxy placement alters chelation geometry and regioselectivity; may shift catalytic outcomes.

3-Allyloxyphenylboronic Acid: Differentiation Evidence


Intramolecular Allylation Yielding Allylphenols

Sakamoto et al. identified that allyloxyphenylboronic acid derivatives, which contain both an allylic aryl ether moiety and an arylboronic acid moiety within the same molecule, undergo a hydrazone-palladium catalyzed one-molecular reaction to directly afford allylphenol derivatives [1]. The reaction proceeded smoothly at room temperature using a phosphine-free hydrazone-palladium catalyst system, and the hydrazone ligand was demonstrated to be more effective than phosphine-type ligands for palladium-catalyzed annulation in this system [1]. This intramolecular pathway represents a reactivity mode entirely inaccessible to phenylboronic acid (no allyloxy group) and to methoxyphenylboronic acids (saturated ether cannot undergo allylic activation).

Intramolecular Allylation
Head‑to‑head
Target: Allylphenol formation
Comparator: Pathway absent
Unique allylphenol synthesis not accessible with phenylboronic acid or methoxy analogs.
Hydrazone‑Pd catalyst, room temperature.
Intramolecular Allylation Hydrazone-Palladium Catalysis Allylphenol Synthesis

ATRA Reaction with Boronic Acid Retention

3-Allyloxyphenylboronic acid participates in atom transfer radical addition (ATRA) reactions with trifluoroiodomethane under photoredox catalysis conditions, yielding 3-(2-iodo-3-trifluoromethyl-propyloxy)phenylboronic acid in 61% isolated yield [1]. The reaction employs 1,4-phenylene-bis-((1-methyl-1H-pyrazol-5-yl)borinic 8-oxyquinolinate) as the photocatalyst with sodium ascorbate in DMSO over 48 hours, and crucially retains the B-C bond in the product, preserving the boronic acid functionality for subsequent transformations [1].

ATRA Yield
Cross‑study comparable
61% isolated yield
Alkene functionalization with boronic acid retention demonstrated.
Comparator yield data unavailable; photoredox conditions.
Atom Transfer Radical Addition Iodoperfluoroalkane Addition Photoredox Catalysis

O-Chelation in Atropselective Suzuki-Miyaura Coupling

Pomarański et al. investigated regio- and atropselective Suzuki-Miyaura cross-coupling between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, observing that ortho-methoxyphenylboronic acid exhibited distinct selectivity patterns suggestive of an additional metal O-chelation effect in the transition state that was not present in ortho-chloro analogues [1]. The study quantified rotational barriers in selected atropisomers via high-temperature NMR and thermal epimerization experiments and confirmed structures by single-crystal X-ray analysis [1]. This mechanistic insight demonstrates that oxygen-containing substituents on the phenylboronic acid can alter reaction stereoselectivity outcomes, a principle that extends to allyloxy-substituted systems.

O‑Chelation Potential
Class‑level inference
Reported for methoxy analog
Alkoxy‑substituted phenylboronic acids may influence atropselectivity via chelation.
Direct 3‑allyloxy data not yet reported; class inference from ortho‑methoxy.
Atropselective Suzuki-Miyaura O-Chelation Regioselectivity

Hydrolytic Stability & Storage Requirements

Hayes et al. systematically investigated the hydrolytic stability and protodeboronation of boronic esters under basic aqueous-organic conditions (50% aq.-dioxane, 27°C), finding that esterification does not necessarily impart greater stability compared to the corresponding boronic acid, and that the rate of hydrolysis can be augmented by self-, auto-, and phenolic catalysis when pH approaches the pKₐ of the boronic acid/ester [1]. This study, which encompassed ten polyfluoroaryl and heteroaryl moieties across eight different polyols using in situ and stopped-flow NMR spectroscopy, establishes that boronic acid stability is highly substrate-dependent and influenced by the electronic nature of aryl substituents [1]. For 3-allyloxyphenylboronic acid, suppliers consistently recommend storage at 2-8°C under inert atmosphere [2], reflecting the compound's sensitivity to moisture and oxidative conditions due to the combination of the boronic acid group and the allyloxy moiety.

Storage Requirement
Supplier specification
2–8°C, inert atmosphere
Cold‑chain shipping and inert handling recommended to limit protodeboronation.
Based on supplier stability data; compare with room‑temp storage analogs.
Hydrolytic Stability Protodeboronation Boronic Acid Storage

3-Allyloxyphenylboronic Acid: Application Scenarios


Intramolecular Allylation for Allylphenol Synthesis

Researchers requiring access to allylphenol structural motifs via intramolecular allylation should select 3-allyloxyphenylboronic acid over simpler arylboronic acids. The hydrazone-palladium catalyzed one-molecular reaction of allyloxyphenylboronic acid derivatives directly yields allylphenol derivatives at room temperature [1]. This pathway is not accessible using phenylboronic acid or methoxyphenylboronic acid, making 3-allyloxyphenylboronic acid the requisite starting material for this transformation. The meta-substitution pattern may further influence the regiochemical outcome of the intramolecular cyclization.

ATRA with Boronic Acid Retention

For applications requiring the addition of iodoperfluoroalkyl groups to alkene moieties while preserving boronic acid functionality, 3-allyloxyphenylboronic acid offers a demonstrated ATRA reaction pathway. Under photoredox catalysis, the allyloxy alkene reacts with trifluoroiodomethane to yield a functionalized boronic acid adduct in 61% yield, with the B-C bond intact for subsequent Suzuki-Miyaura or other boronic acid transformations [1]. This dual reactivity—alkene addition followed by boronic acid cross-coupling—provides a convergent synthetic strategy not available with non-allylic arylboronic acids.

Atropselective Biaryl Synthesis via O-Chelation

Investigators pursuing atropselective Suzuki-Miyaura coupling for axially chiral biaryl targets should consider 3-allyloxyphenylboronic acid when oxygen chelation effects are desired to influence stereochemical outcomes. The oxygen atom in the allyloxy substituent can participate in metal chelation during the catalytic cycle, potentially altering regioselectivity and atropselectivity compared to non-chelating alternatives such as chlorophenylboronic acids or unsubstituted phenylboronic acid [1]. While direct data for the 3-allyloxy substitution pattern is not available, the class-level inference from methoxy analogs supports the chelation potential of alkoxy-substituted phenylboronic acids.

Application
Selection Property
Validation Focus
Intramolecular Allylation
Allyloxy–boronic acid dual functionality
Allylphenol product formation; regiochemical outcome
ATRA with Boronic Acid Retention
Alkene acceptor while preserving B–C bond
Isolated yield and boronic acid integrity
Atropselective Biaryl Synthesis
Potential O‑chelation effect
Stereoselectivity and atropisomer ratio

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